molecular formula C19H14Cl2N2O B2702171 8-Chloro-4-(4-chlorophenyl)-6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-9-carbonitrile CAS No. 2460756-80-1

8-Chloro-4-(4-chlorophenyl)-6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-9-carbonitrile

Cat. No.: B2702171
CAS No.: 2460756-80-1
M. Wt: 357.23
InChI Key: MGWMQGBEVGCZOD-UHFFFAOYSA-N
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Description

8-Chloro-4-(4-chlorophenyl)-6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-9-carbonitrile ( 2460756-80-1) is a chemical compound with the molecular formula C19H14Cl2N2O and a molecular weight of 357.23 g/mol . This compound is supplied with a predicted purity of 95% or higher and is intended for Research Use Only. It is not approved for use in humans, animals, or for any diagnostic, therapeutic, or personal applications. The compound features a hydroxy group and a carbonitrile group on its cyclopenta[c]quinoline core structure, which may be of interest in various medicinal chemistry and drug discovery research programs, particularly for the exploration of structure-activity relationships . Exact mass is 356.0483185 g/mol, and it has a predicted XLogP3 of 5, indicating lipophilicity . Researchers can access this material from multiple suppliers, with pricing and availability subject to change . Please inquire for current lot-specific data, including certificates of analysis.

Properties

IUPAC Name

8-chloro-4-(4-chlorophenyl)-6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-9-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2O/c20-11-6-4-10(5-7-11)18-13-3-1-2-12(13)17-14(9-22)15(21)8-16(24)19(17)23-18/h1-2,4-8,12-13,18,23-24H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGWMQGBEVGCZOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NC3=C2C(=C(C=C3O)Cl)C#N)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 8-Chloro-4-(4-chlorophenyl)-6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-9-carbonitrile (CAS Number: 2460756-80-1) belongs to the quinoline and quinolone class of compounds, which are known for their diverse biological activities. This article focuses on the biological activity of this specific compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C19_{19}H14_{14}Cl2_{2}N2_{2}O
  • Molecular Weight : 357.23 g/mol
  • Purity : Typically around 95% .

Target of Action

This compound acts primarily through interactions with various enzymes and receptors within cells. The quinoline structure is known to influence multiple biochemical pathways due to its ability to engage with different molecular targets.

Mode of Action

Quinolines and quinolones often exert their biological effects by:

  • Inhibiting specific enzymes.
  • Modulating receptor activity.
  • Interfering with cellular signaling pathways.

These interactions can lead to a range of cellular responses, including apoptosis in cancer cells and modulation of inflammatory responses .

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. For instance, studies have shown that certain quinoline compounds can inhibit the proliferation of various cancer cell lines. The mechanism often involves the inhibition of sirtuins, which are proteins that regulate cellular processes including aging and cancer progression .

Case Study: In Vitro Anticancer Evaluation

A study evaluated the anticancer effects of related quinoline derivatives against four different cancer cell lines. The findings suggested that these compounds could effectively induce apoptosis and inhibit cell growth, with IC50 values indicating potent activity .

Antimicrobial Properties

Compounds similar to this compound have also demonstrated antimicrobial activity against various pathogens. The 8-hydroxyquinoline nucleus is particularly noted for its broad-spectrum antimicrobial effects .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, quinoline derivatives are known to possess anti-inflammatory properties. They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cyclooxygenase (COX) enzymes .

Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInhibition of sirtuins
AntimicrobialBroad-spectrum activity
Anti-inflammatoryInhibition of NO and COX

Recent Advances in Synthesis

Recent studies have focused on synthesizing new derivatives based on the 8-hydroxyquinoline structure. These derivatives have been evaluated for their biological activities, leading to the discovery of compounds with enhanced efficacy and reduced toxicity profiles .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 8-Chloro-4-(4-chlorophenyl)-6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-9-carbonitrile can be contextualized by comparing it to structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Functional Groups Pharmacological Activity Reference
Target Compound 8-Cl, 4-(4-ClPh), 6-OH, 9-CN Cl, OH, CN Likely α7 nAChR allosteric modulator (inferred) -
4CP-TQS 4-(4-ClPh), 8-SO₂NH₂ Cl, SO₂NH₂ Allosteric agonist at α7 nAChR; moderate activation kinetics
4BP-TQS 4-(4-BrPh), 8-SO₂NH₂ Br, SO₂NH₂ Potent allosteric agonist; faster activation vs. 4CP-TQS
TQS 4-(Naphthyl), 8-SO₂NH₂ Naphthyl, SO₂NH₂ Type II positive allosteric modulator (PAM) of α7 nAChR
GAT107 4-(4-BrPh), 8-SO₂NH₂ (stereospecific) Br, SO₂NH₂ Dual allosteric agonist-PAM; efficacy dependent on stereochemistry
4FP-TQS 4-(4-FPh), 8-SO₂NH₂ F, SO₂NH₂ Weak PAM; antagonizes allosteric agonists

Key Observations :

Substituent Effects on Activity :

  • Halogen position (para vs. meta/ortho) significantly impacts receptor interaction. For example, 4BP-TQS (para-bromo) is a potent agonist, while 2BP-TQS (ortho-bromo) lacks agonist activity .
  • Replacement of bromine with chlorine (4CP-TQS) reduces activation rates but retains agonist properties, whereas fluorine (4FP-TQS) abolishes agonist activity .

Functional Group Influence: Sulfonamide (SO₂NH₂) at position 8 is common in α7 nAChR modulators, facilitating hydrogen bonding with transmembrane domains .

Stereochemical Considerations: Compounds like GAT107 exhibit stereospecific activity, with (3aR,4S,9bS) configurations showing superior efficacy .

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility
Target Compound ~395.3 ~3.5 (moderate) Moderate (due to OH)
4CP-TQS 407.3 ~4.1 Low (sulfonamide)
4BP-TQS 451.7 ~4.5 Low
TQS 420.5 ~4.3 Low
4FP-TQS 389.8 ~3.8 Moderate
  • The 6-hydroxy group in the target compound likely improves aqueous solubility compared to sulfonamide derivatives, which are typically lipophilic .

Research Findings and Implications

  • α7 nAChR Modulation : Sulfonamide derivatives (e.g., 4BP-TQS) act via transmembrane allosteric sites, distinct from orthosteric acetylcholine binding . The target compound’s nitrile and hydroxy groups may engage unique interactions, warranting electrophysiological studies to confirm mechanism.
  • Therapeutic Potential: Compounds like GAT107 show promise in treating cognitive deficits via α7 nAChR activation . The target compound’s solubility and electronic profile could enhance CNS penetration, but cytotoxicity must be evaluated.
  • Synthetic Challenges: Microwave-assisted synthesis () improves yields for cyclopenta[c]quinoline derivatives, suggesting optimized routes for the target compound .

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